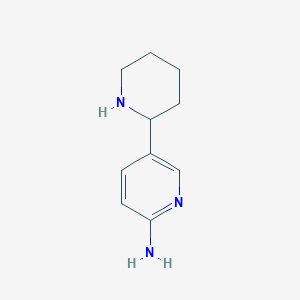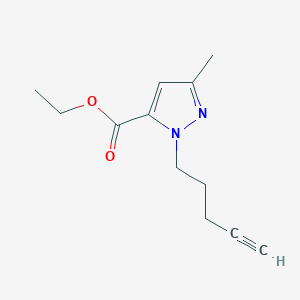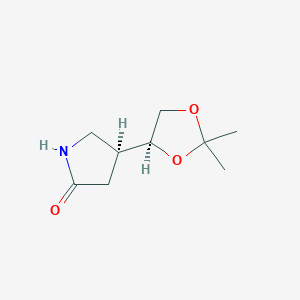
Benzenebutanoic acid, b-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, b-phenyl-, also known as 4-phenylbutanoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of butyric acid with a phenyl group attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, b-phenyl-, can be achieved through several methods. One common method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with butyric acid to form benzenebutanoic acid, b-phenyl-.
Industrial Production Methods
In industrial settings, benzenebutanoic acid, b-phenyl-, is often produced through the catalytic hydrogenation of cinnamic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through recrystallization or distillation to obtain high-purity benzenebutanoic acid, b-phenyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, b-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: When subjected to oxidation using potassium permanganate (KMnO4) under acidic conditions, benzenebutanoic acid, b-phenyl-, can be converted to benzoic acid.
Reduction: The reduction of benzenebutanoic acid, b-phenyl-, can be achieved using lithium aluminum hydride (LiAlH4) to produce 4-phenylbutanol.
Substitution: In the presence of a halogenating agent such as thionyl chloride (SOCl2), benzenebutanoic acid, b-phenyl-, can undergo substitution to form 4-phenylbutanoyl chloride.
Major Products Formed
The major products formed from these reactions include benzoic acid, 4-phenylbutanol, and 4-phenylbutanoyl chloride, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenebutanoic acid, b-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: In biological research, benzenebutanoic acid, b-phenyl-, is used to study metabolic pathways and enzyme activities.
Medicine: This compound has been investigated for its potential therapeutic effects, including its use in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: In the industrial sector, benzenebutanoic acid, b-phenyl-, is used in the production of pharmaceuticals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of benzenebutanoic acid, b-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in the treatment of metabolic disorders, it acts as a chemical chaperone, helping to stabilize and enhance the function of certain enzymes. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Benzenebutanoic acid, b-phenyl-, can be compared with other similar compounds such as phenylacetic acid and cinnamic acid. While phenylacetic acid has a similar structure with a phenyl group attached to the second carbon atom, cinnamic acid has a phenyl group attached to a double-bonded carbon chain. The unique structure of benzenebutanoic acid, b-phenyl-, with the phenyl group on the fourth carbon, gives it distinct chemical properties and reactivity.
List of Similar Compounds
- Phenylacetic acid
- Cinnamic acid
- 4-Phenylbutanol
- 4-Phenylbutanoyl chloride
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-(2-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O2/c17-16(18)12-6-10-14-9-4-5-11-15(14)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,17,18) |
Clé InChI |
LGJWPXGDZJETQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)






![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

![3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)



